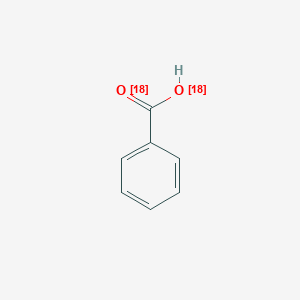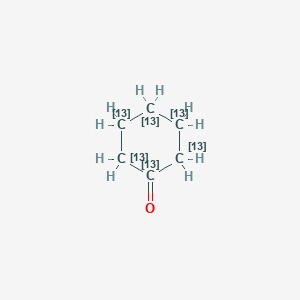
(1,2,3,4,5,6-13C6)Cyclohexanone
Descripción general
Descripción
Synthesis Analysis
- Synthesis of Cyclohexanone Derivatives: Cyclohexanone derivatives have been synthesized using various methods. For example, 5,6-O-Cyclohexylidene-1-amino-3-azahexane, a derivative, is synthesized from 1-chloro-2,3-O-cyclohexylidenepropane, which is prepared by reacting epichlorohydrin and cyclohexanone (Ozturk, Şekerci, & Ozdemir, 2005).
- One-Step Synthesis Approach: A one-step synthesis approach has been used to create methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide (Contreras et al., 2001).
Aplicaciones Científicas De Investigación
Catalytic Applications
Cyclohexanone is a crucial intermediate in chemical industries, particularly in the synthesis of polyamides. The challenge of selectively hydrogenating phenol to cyclohexanone under mild conditions has been addressed by employing a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride. This catalyst exhibited high activity and selectivity, achieving over 99% conversion and selectivity under atmospheric pressure of hydrogen in aqueous media without additives (Wang et al., 2011).
Material Science
In materials science, ZIF-78 membrane derived from amorphous precursors demonstrated permselectivity for a cyclohexanone/cyclohexanol mixture, highlighting its potential in industrial separations. The membrane was synthesized on a porous silica substrate by a secondary growth method, showing promise for the separation of cyclohexanone and cyclohexanol due to their close boiling points (Fan et al., 2014).
Chemical Synthesis
In the realm of chemical synthesis, cyclohexanone and its derivatives have been explored for their reactivity and potential in forming new compounds. For instance, the interaction of functionalized cyclohexanones with hydroxylamine has been studied, revealing the formation of oximes and the potential for synthesizing benzisoxazoles and other heterocyclic systems (Nosova et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4,5,6-13C6)Cyclohexanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details























Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

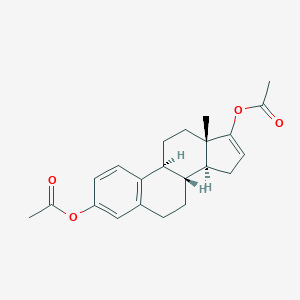
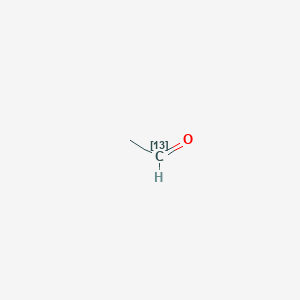
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
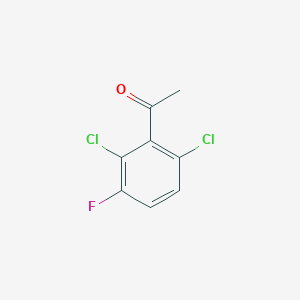
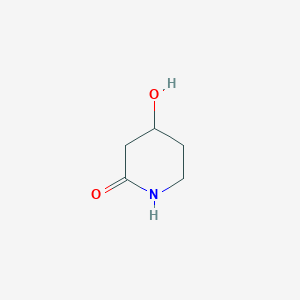
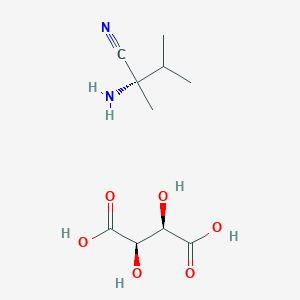
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
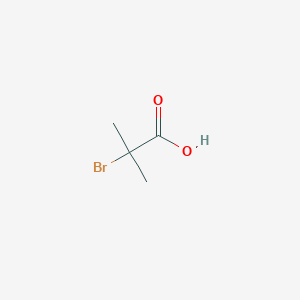
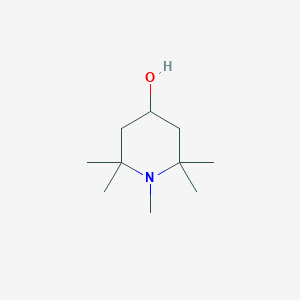
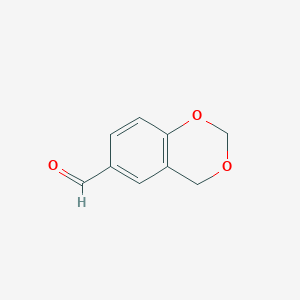
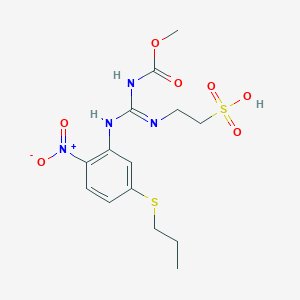
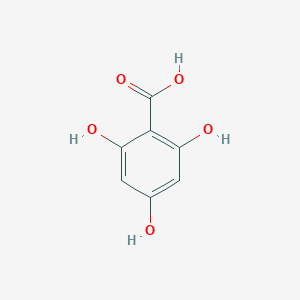
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
